molecular formula C17H12BrN5 B2488047 N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 313518-75-1

N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2488047
CAS RN: 313518-75-1
M. Wt: 366.222
InChI Key: FJRVNSJDVYARHW-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C11H8BrN5 . It is a solid substance .


Synthesis Analysis

There are several studies that discuss the synthesis of compounds similar to “N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”. For instance, one study describes the design and synthesis of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroanalytical data such as NMR and IR . A study on molecular modeling of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD), and MM-PBSA calculations provides insights into the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For example, a study on the exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents provides insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 256 .

Scientific Research Applications

Antimicrobial Activity

Compounds containing this molecule have shown promising antimicrobial activity. They have been effective against both Gram-positive and Gram-negative bacterial species, as well as fungal species .

Anticancer Activity

These compounds have also been evaluated for their anticancer activity. They have shown significant activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .

Antiproliferative Agents

The derivatives of this compound have been studied as prospective antiproliferative agents. They have shown potential in combating drug resistance by pathogens and cancerous cells .

Molecular Docking Studies

Molecular docking studies have been carried out to study the binding mode of active compounds with receptors. These studies have shown that these compounds have good docking scores within the binding pocket of selected PDB IDs .

Antiviral Activity

Although not directly related to the exact compound, similar compounds have shown antiviral activity against Newcastle disease virus .

Neurotoxicity Studies

Studies have been conducted to investigate the neurotoxic potentials of similar compounds on the AchE activity and MDA level in the brain of alevins .

Future Directions

The future directions for the study and use of this compound could involve further exploration of its potential biological and pharmacological activities. For instance, the design, synthesis, and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase suggest potential applications in the field of cancer treatment .

properties

IUPAC Name

N-(4-bromophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5/c18-12-6-8-13(9-7-12)22-16-15-10-21-23(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRVNSJDVYARHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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